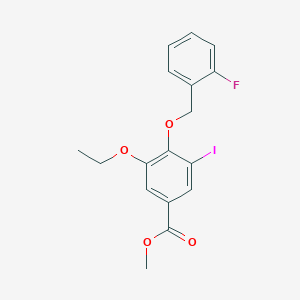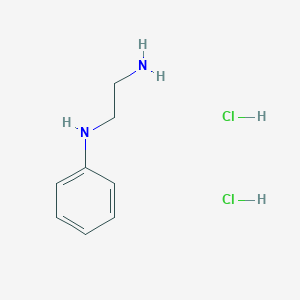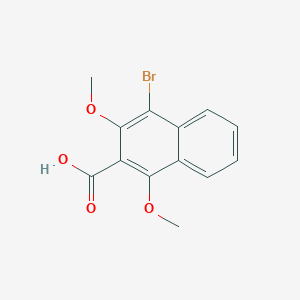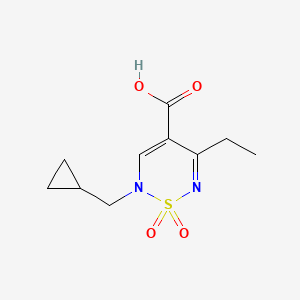
2-(Thiophen-2-yl(p-tolyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is an organic compound that features a thiophene ring and a p-tolyl group attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and p-tolyl groups in its structure imparts unique chemical properties that can be exploited for different scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid typically involves the following steps:
Formation of the Amino Acetic Acid Intermediate: The initial step involves the preparation of the amino acetic acid intermediate. This can be achieved by reacting p-toluidine with chloroacetic acid under basic conditions to form 2-(p-tolylamino)acetic acid.
Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This can be done through a coupling reaction between the amino acetic acid intermediate and a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl(p-tolyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl(p-tolyl)amino)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiophene ring and p-tolyl group can interact with the active sites of enzymes or receptors, leading to changes in their conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-3-yl(p-tolyl)amino)acetic acid: Similar structure but with the thiophene ring attached at the 3-position.
2-(Furan-2-yl(p-tolyl)amino)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl(p-tolyl)amino)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. This positioning can lead to different interactions with biological targets and different chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H13NO2S |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
2-(4-methyl-N-thiophen-2-ylanilino)acetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-10-4-6-11(7-5-10)14(9-13(15)16)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,15,16) |
Clé InChI |
AODYQQYGNIFIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


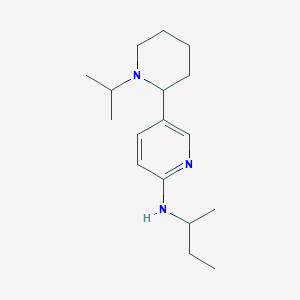

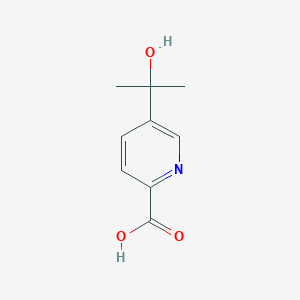
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
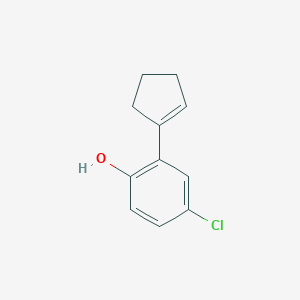

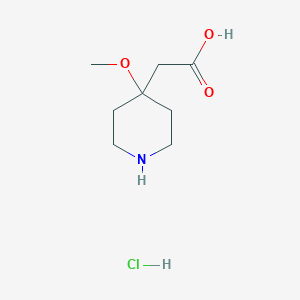
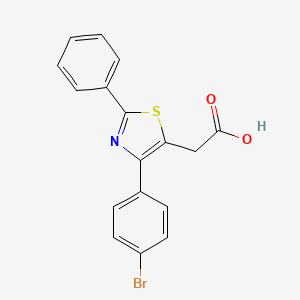
![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
